Rimeporide hydrochloride is a pharmacological agent that has garnered attention for its potential therapeutic effects in the context of Duchenne muscular dystrophy (DMD). DMD is a genetic disorder characterized by progressive muscle degeneration and weakness due to alterations in intracellular sodium (Na+) and calcium (Ca2+) homeostasis. The inhibition of the Na+-H+ exchanger 1 (NHE1) by rimeporide has been shown to offer cardioprotective effects in animal models of myocardial ischemia and heart failure, which is particularly relevant as heart failure is increasingly becoming a leading cause of mortality in DMD patients12.
Rimeporide functions by targeting the NHE1, an ion exchanger that regulates intracellular pH by removing a proton (H+) from the cell in exchange for extracellular Na+. This exchange can lead to an overload of Na+ and subsequently Ca2+ within the cell due to the Na+/Ca2+ exchanger trying to remove the excess Na+. By inhibiting NHE1, rimeporide helps to maintain the delicate balance of Na+ and Ca2+ within muscle cells, which is crucial for normal muscle function. The dysregulation of these ions is a hallmark of DMD and contributes to muscle damage, inflammation, and fibrosis. Therefore, rimeporide's action in preventing the excessive influx of these ions can mitigate muscle damage and preserve cardiac function12.
In a study involving golden retriever muscular dystrophy (GRMD) dogs, a model for DMD, chronic administration of rimeporide was shown to have a protective effect on left ventricular (LV) function. Dogs treated with rimeporide exhibited a preservation of LV ejection fraction and overall cardiac parameters compared to placebo-treated dogs. Advanced echocardiography revealed that the deterioration of LV function with age was limited in the rimeporide-treated group. This suggests that rimeporide could be a valuable treatment option for preserving heart function in patients with DMD1.
Another study focused on the safety and tolerability of rimeporide in patients with DMD. Given the imbalanced levels of calcium and sodium in the muscle cells of these patients, rimeporide's inhibition of their movement is crucial. The study provided evidence that rimeporide is not only efficient in preventing inflammation and fibrosis in animal models but also offers cardioprotective benefits. This indicates that rimeporide could be a promising drug for mitigating the progression of muscle damage and improving the quality of life for DMD patients2.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6